molecular formula C19H24N4O2S B296130 6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one

6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one

カタログ番号 B296130
分子量: 372.5 g/mol
InChIキー: DVAITSLMLOSNOV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

作用機序

6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one blocks the activation of downstream signaling pathways that promote cancer cell growth and survival. 6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one also inhibits other kinases that are involved in cancer cell proliferation, such as AKT and ERK.
Biochemical and Physiological Effects:
6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one has been shown to induce apoptosis (programmed cell death) in cancer cells, which leads to the inhibition of tumor growth. 6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one also inhibits the production of cytokines and chemokines that promote inflammation and immune suppression, which can contribute to the growth and spread of cancer. In addition, 6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one has been shown to enhance the activity of immune cells, such as T cells and natural killer cells, which can help to eliminate cancer cells.

実験室実験の利点と制限

One of the main advantages of 6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one is its selectivity for BTK and other kinases involved in cancer cell proliferation, which reduces the risk of off-target effects and toxicity. 6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one has also been shown to have good bioavailability and pharmacokinetics, which makes it suitable for oral administration. However, one limitation of 6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one is that its efficacy may be reduced in certain types of cancer that have developed resistance to BTK inhibitors.

将来の方向性

There are several potential future directions for the development of 6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one. One direction is to explore the use of 6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one in combination with other cancer treatments, such as chemotherapy and immunotherapy, to enhance their efficacy. Another direction is to investigate the use of 6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one in the treatment of other types of cancer, such as solid tumors. Additionally, further research is needed to better understand the mechanisms of resistance to BTK inhibitors and to develop strategies to overcome this resistance.

合成法

6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 5-bromopyrimidine-2,4-diamine with 2-methylthio-1-(2-nitrophenyl)ethanone to form 5-bromo-2-(2-nitrophenyl)-4-(methylthio)pyrimidine. This intermediate is then reacted with 2,6-dimethylpiperidin-1-amine and ethyl 2-bromoacetate to form the final product, 6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one.

科学的研究の応用

6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. 6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.

特性

分子式

C19H24N4O2S

分子量

372.5 g/mol

IUPAC名

6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one

InChI

InChI=1S/C19H24N4O2S/c1-12-7-6-8-13(2)23(12)15(24)11-26-19-21-17(20)16(18(25)22-19)14-9-4-3-5-10-14/h3-5,9-10,12-13H,6-8,11H2,1-2H3,(H3,20,21,22,25)

InChIキー

DVAITSLMLOSNOV-UHFFFAOYSA-N

異性体SMILES

CC1CCCC(N1C(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3)C

SMILES

CC1CCCC(N1C(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3)C

正規SMILES

CC1CCCC(N1C(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。